N-[2-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide
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Overview
Description
N-(2-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, chlorinated phenyl groups, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methylbenzylamine to form an intermediate, which is then reacted with a pyridazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(2-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H23ClN4O3 |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide |
InChI |
InChI=1S/C23H23ClN4O3/c1-4-21(29)26-20-12-19(16-10-8-14(2)9-11-16)27-28(23(20)31)13-22(30)25-18-7-5-6-17(24)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
LIFSUOJEJIABMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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